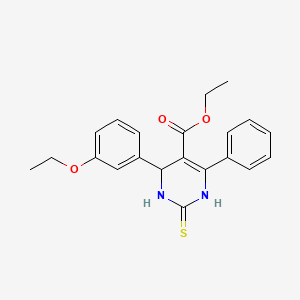![molecular formula C16H21BrClNO6 B4006197 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006197.png)
1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate
Descripción general
Descripción
1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C16H21BrClNO6 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.02408 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis of Polysubstituted Pyrroles
Polysubstituted pyrroles, which are significant in various chemical syntheses, can be efficiently synthesized through a one-pot multicomponent reaction. This reaction involves primary amines, ethyl glyoxalate, and 2-bromoacetophenones, with pyridine in acetonitrile. Such methodologies facilitate the synthesis of highly substituted benz[g]indoles, showcasing the versatility of pyrroles in complex organic syntheses (Lin et al., 2011).
Insecticidal and Mitochondrial Uncoupling Activities
The experimental insecticide/acaricide AC-303,630 and its halogenated pyrrole analogs demonstrate a unique mode of action through mitochondrial uncoupling. This action significantly increases respiratory activity in pests like the German cockroach, indicating the potential of halogenated pyrroles in developing new pesticides with specific action mechanisms (Black et al., 1994).
Antibacterial Activity of Pyrrolopyridine Analogs
A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids demonstrates antibacterial activity. Synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, these compounds underline the potential of pyrrolidine derivatives in antibacterial drug development, providing a foundation for further exploration in medicinal chemistry (Toja et al., 1986).
Electrochemical Synthesis and Characterization of Polybispyrroles
The synthesis of an etheric member of N-linked polybispyrroles showcases its promising electrochromic and ion receptor properties. This development highlights the potential applications of polybispyrroles in fields such as metal recovery and ion sensing, demonstrating the versatility of pyrrole derivatives in advanced material science (Mert et al., 2013).
Propiedades
IUPAC Name |
1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2.C2H2O4/c15-12-3-4-14(13(16)11-12)19-10-9-18-8-7-17-5-1-2-6-17;3-1(4)2(5)6/h3-4,11H,1-2,5-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMCHAYUOQYGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid](/img/structure/B4006115.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)](/img/structure/B4006122.png)
![2-methoxyethyl (2Z)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4006132.png)
![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006141.png)
![N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4006151.png)
![4-[4-(2-Methoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4006156.png)
![N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006158.png)

![oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4006166.png)
![4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4006167.png)
![4-Benzyl-1-[2-(2,4-dimethylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4006172.png)
![2-methoxy-N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4006179.png)
![1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4006208.png)
![2-{[3-(2-bromo-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4006209.png)
